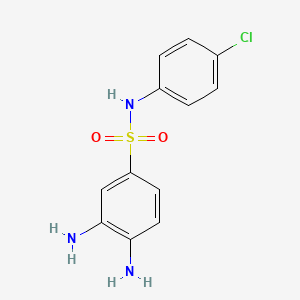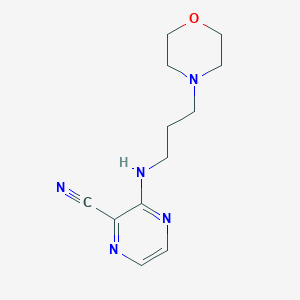
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a propanoate group with a tert-butyl group and an amino group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been involved in reactions such as Pd-catalysed alkoxycarbonylation .Physical And Chemical Properties Analysis
This compound is a solid compound . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Coordination Chemistry and Ligand Synthesis
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate serves as a precursor in the synthesis and development of novel ligands for coordination chemistry. For instance, derivatives of pyridine, including those related to this compound, have been utilized in creating versatile terpyridine analogs. These compounds exhibit significant potential in forming luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Synthesis and Catalysis
In organic synthesis, this compound plays a role in developing catalytic systems for synthesizing a wide range of organic compounds. A notable application includes its use in palladium-catalyzed reactions, where propargyl carbonates, isocyanides, and alcohols or water are transformed into polysubstituted aminopyrroles and bicyclic analogues in a multicomponent reaction framework. This demonstrates the compound's utility in synthesizing complex organic structures with potential pharmacological applications (Qiu, Wang, & Zhu, 2017).
Photophysical Studies and Material Science
This compound and its derivatives are explored in material science, particularly in enhancing the performance of dye-sensitized solar cells (DSSCs). Pyridine derivatives, as additives in the electrolyte solution, have shown to improve the open circuit voltage and short current density, thereby enhancing the overall energy conversion efficiency of DSSCs. This highlights the role of such compounds in the development of renewable energy technologies (Bagheri, Dehghani, & Afrooz, 2015).
Advanced Pharmaceutical Intermediates
The compound is also significant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of complex molecules targeting specific biological pathways. For instance, this compound has been identified as a critical intermediate in the synthesis of mTOR-targeted PROTAC molecules, demonstrating its value in drug discovery and development processes (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Mécanisme D'action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 10 .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a variety of biological activities .
Action Environment
Similar compounds have been found to have various interactions with their environment .
Propriétés
IUPAC Name |
tert-butyl 2-amino-3-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCJKBLTKHDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1543648-22-1 |
Source


|
| Record name | tert-butyl 2-amino-3-(pyridin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2974004.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2974013.png)

![2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2974017.png)
![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)
![5-(4-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2974019.png)
![methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)

![2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2974023.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)
amino)acetate](/img/structure/B2974026.png)
